Rokitamycin

Antibacterial Macrolide Resistance Staphylococcus aureus

Rokitamycin (CAS 74014-51-0) is a 16-membered macrolide antibiotic that overcomes inducible MLSB resistance, unlike 14-/15-membered macrolides. With an intracellular/extracellular ratio of ~120 in alveolar macrophages, it is a superior probe for intracellular pathogens (Chlamydia, Legionella). Rapid bactericidal kinetics (total kill in 4h at 4x MIC) make it ideal for time-kill assays. For research use only. Choose this compound for definitive structure-activity relationship studies in macrolide resistance.

Molecular Formula C42H69NO15
Molecular Weight 828.0 g/mol
CAS No. 74014-51-0
Cat. No. B1680717
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRokitamycin
CAS74014-51-0
Synonyms3''-O-propionylleucomycin A5
pro-leucomycin A5
rokitamycin
TMS-19-Q
Molecular FormulaC42H69NO15
Molecular Weight828.0 g/mol
Structural Identifiers
SMILESCCCC(=O)OC1C(OC(CC1(C)OC(=O)CC)OC2C(OC(C(C2N(C)C)O)OC3C(CC(C(C=CC=CCC(OC(=O)CC(C3OC)O)C)O)C)CC=O)C)C
InChIInChI=1S/C42H69NO15/c1-11-16-32(48)55-40-27(6)53-34(23-42(40,7)58-31(47)12-2)56-37-26(5)54-41(36(50)35(37)43(8)9)57-38-28(19-20-44)21-24(3)29(45)18-15-13-14-17-25(4)52-33(49)22-30(46)39(38)51-10/h13-15,18,20,24-30,34-41,45-46,50H,11-12,16-17,19,21-23H2,1-10H3/b14-13+,18-15+/t24-,25-,26-,27+,28+,29+,30-,34+,35-,36-,37-,38+,39+,40+,41+,42-/m1/s1
InChIKeyVYWWNRMSAPEJLS-MDWYKHENSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 0.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Rokitamycin (CAS 74014-51-0): A 16-Membered Macrolide with Distinct Resistance Profile for Targeted Procurement


Rokitamycin (CAS 74014-51-0, molecular formula C42H69NO15, molecular weight 828.006 g/mol) is a semisynthetic 16-membered macrolide antibiotic derived from leucomycin A5, produced from Streptomyces kitasatoensis [1]. It is characterized by 3"-propionylation of the parent compound [2]. Unlike 14-membered macrolides (e.g., erythromycin, clarithromycin) and 15-membered macrolides (e.g., azithromycin), rokitamycin possesses a 16-membered lactone ring structure [3]. This structural distinction confers differential activity against macrolide-resistant strains, particularly those with inducible resistance mechanisms, and drives its niche utility in specific therapeutic or research contexts [4].

Why Rokitamycin Cannot Be Substituted with Other Macrolides: The Evidence Gap in Resistance and Kill Kinetics


Generic substitution among macrolide antibiotics is not scientifically valid due to ring-size-dependent resistance mechanisms and pharmacokinetic divergence. 14-membered macrolides (erythromycin, clarithromycin) and 15-membered macrolides (azithromycin) exhibit high cross-resistance rates in Staphylococcus spp. (85-100%), while 16-membered rokitamycin shows substantially lower cross-resistance (approximately 53.3%) [1]. This is because 16-membered macrolides remain effective against strains with inducible MLSB resistance, whereas 14- and 15-membered compounds are potent inducers of resistance and are rendered inactive [2]. Furthermore, rokitamycin demonstrates rapid bactericidal kinetics against certain pathogens where other macrolides exhibit slower killing, and its massive intracellular accumulation in alveolar macrophages (I/E ratio ~120) exceeds that of erythromycin (I/E ~20) and josamycin (I/E ~40), conferring distinct pharmacodynamic advantages for intracellular infections [3][4].

Rokitamycin Quantitative Differentiation Evidence: Head-to-Head Data for Informed Scientific Selection


Superior Potency Against Staphylococcus aureus Including Methicillin-Sensitive and Methicillin-Resistant Strains

Rokitamycin demonstrates superior potency against Staphylococcus aureus compared to other macrolides including josamycin, midecamycin, and erythromycin. Against methicillin-sensitive S. aureus, rokitamycin exhibits an MIC80 of 1.56 μg/mL, which is 8-fold lower than josamycin (12.5 μg/mL) and midecamycin (12.5 μg/mL), and 4-fold lower than erythromycin (6.25 μg/mL) [1]. Against methicillin-resistant S. aureus (MRSA), only 18% of strains exhibited high-level resistance (MIC ≥100 μg/mL) to rokitamycin, compared to 26% for josamycin, 34% for midecamycin, and 48% for erythromycin [1]. Additionally, rokitamycin inhibited 90% of S. aureus isolates at 1 μg/mL, representing the most active macrolide against this species [2].

Antibacterial Macrolide Resistance Staphylococcus aureus

Retained Activity Against Macrolide-Resistant Streptococcus pneumoniae Due to Distinct Resistance Gene Profile

Rokitamycin maintains activity against Streptococcus pneumoniae isolates resistant to 14- and 15-membered macrolides. In a study of 120 clinical S. pneumoniae isolates, 76 strains (63.3%) were resistant to erythromycin (MIC ≥0.5 μg/mL), and 23, 15, and 28 strains were highly resistant (MIC >128 μg/mL) to erythromycin, clarithromycin, and azithromycin, respectively [1]. In contrast, rokitamycin exhibited far fewer resistant strains and notably zero highly resistant strains among the tested isolates [1]. PCR analysis confirmed that macrolide-resistant pneumococci carrying ermB and mefE genes remained susceptible to rokitamycin, whereas they displayed high-level resistance to 14- and 15-membered macrolides [1][2].

Antibacterial Resistance ermB mefE Streptococcus pneumoniae

Rapid Bactericidal Kill Kinetics Against Helicobacter pylori Compared to Clarithromycin and Erythromycin

Despite having a higher MIC (lower absolute potency) than clarithromycin against H. pylori, rokitamycin demonstrates superior kill kinetics. The order of MIC activity against H. pylori was clarithromycin > amoxicillin > rokitamycin > erythromycin [1]. However, rokitamycin killed more rapidly than all comparator antibiotics. At 2× MIC, rokitamycin achieved total kill of H. pylori strains at 8 hours, and at 4× MIC, total kill was achieved at only 4 hours [1]. This rapid bactericidal effect was confirmed by scanning electron microscopy, which revealed early appearance of morphological alterations (focal blebs, constrictions, rounded forms) in H. pylori cells following rokitamycin exposure [1].

Kill Kinetics Bactericidal Activity Helicobacter pylori

Massive Intracellular Accumulation in Alveolar Macrophages Exceeding Erythromycin and Josamycin by 3- to 6-Fold

Rokitamycin exhibits exceptional intracellular penetration in phagocytic cells, a critical attribute for treating intracellular pathogens. In rabbit alveolar macrophages incubated at an initial extracellular concentration of 5 μg/mL, the intracellular-to-extracellular (I/E) concentration ratio for rokitamycin was approximately 120 [1]. In comparison, erythromycin achieved an I/E ratio of approximately 20, and josamycin achieved an I/E ratio of approximately 40 [1]. This represents a 6-fold higher accumulation than erythromycin and a 3-fold higher accumulation than josamycin. The uptake was rapid, massive, and temperature-dependent, with uptake at 4°C reduced to approximately 10% of that at 37°C, indicating an active transport mechanism [1].

Intracellular Accumulation Alveolar Macrophages Pharmacodynamics

In Vivo Survival Benefit in Experimental Meningoencephalitis Model Compared to Roxithromycin

In a mouse model of primary amoebic meningoencephalitis caused by Naegleria fowleri, rokitamycin demonstrated a statistically significant survival advantage over roxithromycin, another macrolide. Mice treated with rokitamycin achieved an 80% survival rate over 1 month post-infection, compared to only 25% survival in roxithromycin-treated mice [1]. The mean time to death was 16.8 days for rokitamycin-treated mice and 16.2 days for roxithromycin-treated mice, compared to 11.2 days for untreated controls [1]. The in vitro minimal inhibitory concentration of rokitamycin against N. fowleri trophozoites was 6.25 μg/mL on Day 2 [1].

In Vivo Efficacy Naegleria fowleri Meningoencephalitis

Linear Pharmacokinetics with Low Interindividual Variability and No Dose Adjustment Required in Liver Cirrhosis

Rokitamycin exhibits predictable, dose-linear pharmacokinetics with rapid absorption. In healthy volunteers, Tmax was consistently approximately 30 minutes across all tested doses (200, 300, 400, and 600 mg single oral administration) [1]. Both AUC and Cmax values were linearly related to the administered dose, and the buffer formulation resulted in low interindividual pharmacokinetic variation [1]. In a comparative study of 12 healthy controls and 12 patients with compensated liver cirrhosis, rokitamycin pharmacokinetics were not impaired in cirrhotic patients after single (400 mg) or repeated doses (400 mg every 12 hours for 7 doses) [2]. No drug accumulation was observed in either group, suggesting that dosage adjustment is not necessary in compensated cirrhosis [2]. Following oral administration of 200 mg, peak plasma concentration (Cmax) averages 0.49 mg/L [3].

Pharmacokinetics Liver Cirrhosis Oral Absorption

Strategic Application Scenarios for Rokitamycin: Where the Quantitative Differentiation Delivers Value


Macrolide Resistance Mechanism Studies in Staphylococcus and Streptococcus spp.

Researchers investigating inducible vs. constitutive MLSB resistance mechanisms can utilize rokitamycin as a 16-membered macrolide probe that retains activity against strains expressing inducible resistance while 14- and 15-membered macrolides are inactive [1]. The differential resistance profile (53.3% cross-resistance with other 16-membered macrolides vs. 85-100% cross-resistance among 14-membered macrolides) makes rokitamycin an essential comparator for structure-activity relationship studies in antibacterial resistance [1]. This application is supported by direct evidence that rokitamycin exhibits minimal induction of resistance compared to erythromycin and clarithromycin [2].

Intracellular Pathogen Research and Macrophage-Targeted Drug Delivery Models

For studies involving intracellular pathogens (Legionella pneumophila, Chlamydia spp., Mycoplasma spp.), rokitamycin's exceptional intracellular accumulation in alveolar macrophages (I/E ratio ~120) provides a superior tool compared to erythromycin (I/E ~20) and josamycin (I/E ~40) [3]. The compound demonstrated potent in vitro activity against Chlamydia spp. with MICs of 0.063-0.125 μg/mL, superior to erythromycin and roxithromycin [4]. This cellular pharmacokinetic advantage is directly relevant for researchers developing models of intracellular infection or evaluating drug delivery systems targeting the phagolysosomal compartment.

Neglected Disease Drug Repurposing: Amoebic Meningoencephalitis and Beyond

Rokitamycin's demonstrated 80% survival rate in a murine Naegleria fowleri meningoencephalitis model, compared to 25% for roxithromycin, positions it as a candidate compound for drug repurposing screens in neglected parasitic and amoebic diseases [5]. With amphotericin B remaining the only clinically used agent for primary amoebic meningoencephalitis (often associated with significant toxicity), rokitamycin's favorable in vivo efficacy and established clinical safety profile warrant its inclusion in screening libraries for antiparasitic discovery [5].

Helicobacter pylori Eradication Research with Rapid Kill Kinetics

For H. pylori research requiring compounds with rapid bactericidal activity, rokitamycin offers distinct time-kill advantages. The compound achieves total bacterial kill at 4 hours (4× MIC) and 8 hours (2× MIC), substantially faster than clarithromycin and erythromycin in comparable assays [6]. This rapid kill kinetics profile, coupled with morphological alteration data from scanning electron microscopy, makes rokitamycin a valuable compound for time-kill assays and for studying the relationship between kill rate and resistance emergence in slow-growing organisms [6].

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